![molecular formula C20H18ClNO5 B2925536 (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate CAS No. 953249-35-9](/img/structure/B2925536.png)
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
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Overview
Description
Isoxazoles are an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions. For example, heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-4-yl gold (III) chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary greatly depending on their structure. For example, the molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 .Scientific Research Applications
Pharmaceutical Research
Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial , antitumor , anticancer , antifungal , and antibacterial properties . This compound could be investigated for potential use in developing new therapeutic agents targeting various diseases.
Antifungal Applications
Some isoxazole derivatives have been tested for their in vitro antifungal activities against pathogens like B. cinerea and R. cerealis . The compound could be explored for similar antifungal properties.
Antitubercular Activity
Indole derivatives, which share a similar heterocyclic structure with isoxazoles, have been investigated for their antitubercular activity . This suggests that our compound might also be researched for potential use against tuberculosis.
Synthetic Chemistry
Isoxazole derivatives are often synthesized for further chemical exploration and application in various reactions, such as oxidoreduction with radical formation . The compound could be used in synthetic pathways or as an intermediate in chemical synthesis.
Photochemical Synthesis
Continuous flow photochemical synthesis is a method used to create certain isoxazole derivatives . The compound could potentially be synthesized using this method, which may lead to discovering new photochemical properties or reactions.
Biological Potential Exploration
A broader exploration of the biological potential of indole derivatives has been conducted, which could be analogous to research into isoxazole compounds . This compound might be studied for its range of biological effects.
Mechanism of Action
The mechanism of action of isoxazoles can vary greatly depending on their structure and the biological system they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPDOSDZDLBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate |
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